molecular formula C11H12ClN3O B7910628 8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7910628
M. Wt: 237.68 g/mol
InChI Key: ZNRSUIZCZGUJNY-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core with a chloromethyl group at the 8-position and a tetrahydrofuran ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

    Attachment of the Tetrahydrofuran Ring: This step involves the reaction of the intermediate with a tetrahydrofuran derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridine: Similar structure but different positioning of the triazole ring.

    8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-c]pyridine: Another isomer with a different triazole ring position.

Uniqueness

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific arrangement of functional groups, which can impart distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

8-(chloromethyl)-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-7-8-3-1-5-15-10(8)13-14-11(15)9-4-2-6-16-9/h1,3,5,9H,2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRSUIZCZGUJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C3N2C=CC=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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